
Benzyl 2-acetylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetylphenylcarbamate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 . It is stored at temperatures between 0-8°C . .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) . The compound’s structure can be represented by the SMILES string CC(=O)C1=CC=CC=C1NC(=O)OCC1=CC=CC=C1 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.3 . It is stored at temperatures between 0-8°C . .Scientific Research Applications
Enzyme Inhibition Properties
Benzyl 2-acetylphenylcarbamate, as part of the broader carbamate derivatives, has been explored for its inhibitory effects on vital enzymes. A noteworthy application is found in the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Carbamates, synthesized through specific reactions, have shown significant inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II, highlighting their potential in treating diseases like Alzheimer's through enzyme modulation. The effectiveness of these compounds rivals that of established clinical inhibitors, demonstrating their utility in medicinal chemistry and drug discovery (Yılmaz et al., 2016).
Photopolymerization and 3D Printing Applications
Another significant application of this compound derivatives is in the field of photopolymerization, especially relevant to 3D printing technologies. Research into novel carbazole derivatives with different substituents, including benzoyl, acetyl, and styryl, has unveiled their potential as monocomponent photoinitiators. These compounds, particularly those with a benzoyl substituent, exhibit a synergistic effect enhancing free radical photopolymerization (FRP) processes. This property is crucial for developing efficient photoinitiating systems (PISs) for LED-based 3D printing, indicating a promising avenue for material science and manufacturing innovation (Liu et al., 2020).
Agricultural Applications: Fungicide Delivery
In agriculture, carbendazim (a compound closely related to this compound through its action mechanism) has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach aims to enhance the delivery of fungicides to plant surfaces, improving the efficacy and reducing the environmental impact of crop protection methods. The encapsulation has been shown to modify the release profile of the fungicides, offering a controlled delivery system that could revolutionize agricultural practices by reducing fungicide doses and minimizing their ecological footprint (Campos et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that carbamates, a class of compounds to which benzyl 2-acetylphenylcarbamate belongs, typically work by interacting with their targets and causing changes in their function .
Biochemical Pathways
It’s worth noting that carbamates often play a role in various biochemical processes, including enzyme inhibition and neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other substances, and more.
Properties
IUPAC Name |
benzyl N-(2-acetylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLIPVMFDVDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
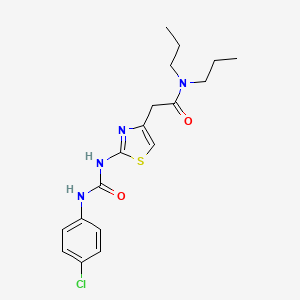
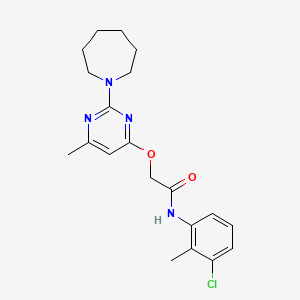
![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)
![N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2685624.png)
![2-[2-(Morpholino)ethoxy]-3-picoline](/img/structure/B2685627.png)
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685628.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2685630.png)
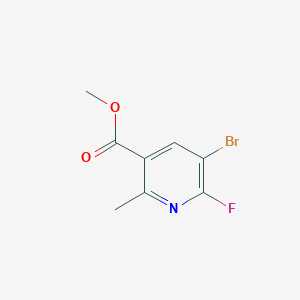
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)
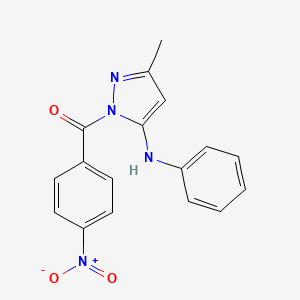
![3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2685634.png)
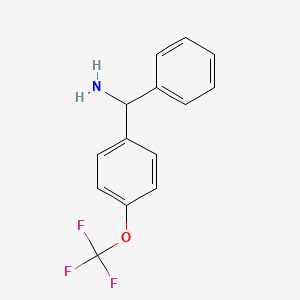
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2685637.png)
